(R)-3-(1-Aminopropyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
856758-60-6 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-[(1R)-1-aminopropyl]phenol |
InChI |
InChI=1S/C9H13NO/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,9,11H,2,10H2,1H3/t9-/m1/s1 |
InChI Key |
GWAYOJOTLSFFHL-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)O)N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
Significance of Chiral Aminoalkylphenols As Chemical Entities
Chiral molecules are compounds whose mirror images are non-superimposable, a property known as chirality. studysmarter.co.uklibretexts.org This structural asymmetry is a cornerstone of molecular recognition in biological systems and a critical consideration in chemical synthesis. studysmarter.co.ukhilarispublisher.com Chiral aminoalkylphenols represent a significant class of these molecules, integrating three key chemical features: an aromatic phenol (B47542) ring, an alkyl chain, and an amino group, with at least one stereocenter.
The importance of chirality in these compounds cannot be overstated. The spatial arrangement of atoms can lead to dramatic differences in how enantiomers interact with other chiral molecules, such as proteins and enzymes. nih.gov Consequently, one enantiomer of a chiral drug can exhibit high therapeutic efficacy while the other may be less active or even cause adverse effects. studysmarter.co.uknih.gov This principle drives the demand for enantiomerically pure compounds in pharmaceutical development.
Aminoalkylphenols, as a structural class, are valuable due to their bifunctional nature. The phenolic hydroxyl group can act as a hydrogen bond donor, while the amino group can act as a hydrogen bond donor or acceptor and a nucleophile. This dual functionality makes them versatile ligands for metal catalysts and key components in the design of biologically active molecules. tubitak.gov.tr In the field of asymmetric catalysis, chiral aminoalkylphenols have been investigated for their ability to induce enantioselectivity in chemical reactions, such as the addition of diethylzinc (B1219324) to aldehydes, yielding products with high enantiomeric excess. tubitak.gov.tr The development of novel chiral ligands and catalysts is a vital area of research aimed at creating more efficient and selective synthetic methods. hilarispublisher.comtubitak.gov.tr
Overview of R 3 1 Aminopropyl Phenol As a Core Molecular Scaffold in Synthetic Endeavors
(R)-3-(1-Aminopropyl)phenol serves as a quintessential example of a core molecular scaffold in synthetic chemistry. A molecular scaffold is a central framework of a molecule to which various functional groups can be attached, allowing for the systematic development of new compounds with diverse properties. researchgate.netmdpi.com The structure of this compound is particularly useful in this regard due to its distinct reactive sites: the phenol (B47542) ring, the primary amine, and the chiral center.
The phenol moiety can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the ring. The hydroxyl group itself can be alkylated or acylated. The primary amine is nucleophilic and can be readily modified through reactions like N-alkylation, N-acylation, or reductive amination to build more complex side chains. nih.gov The presence of a defined stereocenter—the (R)-configuration at the carbon bearing the amino group—is crucial for creating stereochemically pure target molecules.
In drug discovery, scaffolds like this compound are used to create libraries of compounds for screening against biological targets. nih.govresearchgate.net The pyrrolidine (B122466) ring, another chiral scaffold, exemplifies how stereochemistry and the spatial orientation of substituents can drastically alter biological profiles by changing the binding mode to target proteins. researchgate.net Similarly, the rigid yet modifiable framework of this compound allows chemists to explore the chemical space around a biological target systematically. Its derivatives are investigated as precursors for various pharmaceutical compounds where modifications can be tailored to enhance biological activity and target specificity.
Below is a table summarizing the key physicochemical properties of the related compound 3-(2-Aminopropyl)phenol, which provides context for the properties of this compound.
| Property | Value |
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol echemi.com |
| XLogP3 | 1.4 echemi.com |
| Hydrogen Bond Donor Count | 2 echemi.com |
| Hydrogen Bond Acceptor Count | 2 echemi.com |
| Rotatable Bond Count | 2 echemi.com |
| Topological Polar Surface Area | 46.2 Ų echemi.com |
| Melting Point | 137 °C echemi.com |
| Boiling Point (estimate) | 273.23 °C echemi.com |
| Table based on data for the isomeric compound 3-(2-Aminopropyl)phenol. |
Historical Context of Chiral Phenol and Amine Derivatives in Academic Chemical Studies
Enantioselective Synthesis Strategies
The quest for enantiomerically pure this compound has spurred the development of highly specialized synthetic strategies. These methods are broadly categorized into asymmetric catalytic approaches, which utilize chiral catalysts to direct the formation of the desired stereoisomer, and biocatalytic pathways, which harness the inherent stereoselectivity of enzymes.
Asymmetric catalysis has emerged as a powerful tool for constructing chiral molecules, offering high efficiency and enantioselectivity. mdpi.com These methods involve a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The primary approaches involve the use of either small organic molecules (organocatalysis) or transition metal complexes as catalysts.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. Chiral pyrrolidines, in particular, are a prominent scaffold in organocatalysis. unibo.it For the synthesis of chiral amines, key reactions such as asymmetric Michael additions or Mannich reactions can be employed to establish the stereocenter.
For instance, catalysts like diphenylprolinol silyl (B83357) ethers are effective in catalyzing the asymmetric Michael reaction between nitromethane (B149229) and α,β-unsaturated aldehydes. dokumen.pub This reaction creates a new stereocenter and introduces a nitro group, which can be subsequently reduced to the target amine. The catalyst's structure, particularly the substituents on the silyl group, is crucial for achieving high enantioselectivity. dokumen.pub Similarly, bifunctional organocatalysts, such as those incorporating a thiourea (B124793) or squaramide moiety alongside a basic amine group, can activate both the nucleophile and the electrophile, facilitating highly stereoselective C-N and C-C bond-forming reactions. researcher.life These catalysts often operate through the formation of iminium ion or enamine intermediates, which are key to transferring the catalyst's chirality to the substrate. dokumen.pub
Table 1: Examples of Organocatalytic Reactions for Chiral Amine Synthesis
| Catalyst Type | Reaction Type | Substrate Example | Product Type | Key Feature |
| Diphenylprolinol Silyl Ether | Michael Addition | α,β-Unsaturated Aldehyde + Nitroalkane | γ-Nitroaldehyde | Precursor to chiral γ-amino acids/amines. dokumen.pub |
| Chiral Phosphoric Acid | Reductive Amination | Ketone/Aldehyde + Amine | Chiral Amine | Combined metal- and organocatalysis for DKR. mdpi.com |
| Cinchona-derived Thiourea/Squaramide | Michael Addition | Nitro-olefin + Malonate | Chiral Nitroalkane | Bifunctional activation leads to high ee. researcher.life |
| Prolinamide-Sulfonamide | Aldol Reaction | Acetone (B3395972) + Aromatic Aldehyde | Chiral Aldol Adduct | Precursor for further functionalization. unibo.it |
Asymmetric Catalytic Approaches for Carbon-Carbon and Carbon-Nitrogen Bond Formation
Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis is a highly developed field for asymmetric synthesis, providing access to a wide range of chiral compounds with exceptional levels of stereocontrol. mdpi.comsioc-journal.cn Metals such as rhodium, ruthenium, palladium, iridium, and copper, when complexed with chiral ligands, can catalyze enantioselective hydrogenations, arylations, and aminations. mdpi.comsioc-journal.cn
A common strategy to synthesize this compound would be the asymmetric hydrogenation of a prochiral ketone precursor, 1-(3-hydroxyphenyl)propan-1-one. Chiral rhodium- and iridium-based catalysts, often featuring N,P-ligands, have been developed for such reductions. diva-portal.org For example, iridium complexes paired with chiral N-sulfonated diamine ligands have shown high efficiency in the asymmetric reductive amination of ketones, a process that forms the C-N bond and the stereocenter simultaneously. kanto.co.jp
Another powerful approach is the asymmetric conjugate arylation of α,β-unsaturated compounds using organoboron reagents, catalyzed by chiral rhodium complexes. rsc.org This can build the carbon skeleton with the correct stereochemistry. Similarly, palladium-catalyzed asymmetric allylic alkylation can be used to form chiral C-N bonds, although this is more common for allylic amines. nih.gov The choice of metal, ligand, and reaction conditions is critical and must be optimized to achieve high yield and enantiomeric excess (ee). sioc-journal.cn The rational design of ligands that can engage in noncovalent interactions with the substrate is a key area of recent advancement, further enhancing stereochemical control. mdpi.com
Table 2: Selected Metal-Catalyzed Asymmetric Syntheses for Chiral Amines
| Metal Catalyst | Chiral Ligand Type | Reaction Type | Substrate Example | Yield/ee |
| Rhodium | Chiral Phosphine | Asymmetric Hydrogenation | Prochiral Ketone/Imine | High Yields, >95% ee diva-portal.org |
| Iridium | Chiral N,P-Ligand | Asymmetric Hydrogenation | Allylic Alcohol | Up to 99% ee diva-portal.org |
| Palladium | Di-μ-amidate Dipalladium | Allylic Amination | Allylic Trichloroacetimidate | 61-88% Yield, 90-98% ee nih.gov |
| Copper | (R)-DTBM-Segphos | 1,3-Dipolar Cycloaddition | Azomethine Ylide | Excellent Yields & ee mdpi.com |
Chemoenzymatic and Biocatalytic Pathways
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, leveraging the exquisite specificity of enzymes to perform complex transformations under mild conditions. nih.govucl.ac.uk For the synthesis of this compound, chemoenzymatic and biocatalytic routes are particularly attractive due to their high enantioselectivity and reduced environmental impact. rsc.org
Kinetic resolution is a classical method for separating racemates. In an enzyme-catalyzed kinetic resolution (KR), one enantiomer of a racemic starting material reacts much faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer and the product of the fast-reacting enantiomer. acs.org A common approach for resolving racemic amines involves acylation catalyzed by lipases, such as Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym 435. mdpi.comresearchgate.net
The major drawback of KR is its maximum theoretical yield of 50% for a single enantiomer. acs.org This limitation can be overcome by employing a dynamic kinetic resolution (DKR). In a DKR process, the slow-reacting enantiomer is continuously racemized in situ, allowing it to be converted into the fast-reacting enantiomer. This enables a theoretical yield of up to 100% of a single product enantiomer. acs.org For amines, DKR often combines a lipase for the resolution step with a metal catalyst (e.g., palladium nanoparticles) for the racemization of the amine substrate. acs.orgacs.org The compatibility of the enzyme and the racemization catalyst is a critical challenge that must be addressed for a successful DKR. acs.org
Table 3: Dynamic Kinetic Resolution (DKR) Systems for Chiral Amines
| Resolution Enzyme | Racemization Catalyst | Substrate | Acyl Donor | Product | Yield/ee | Ref |
| Novozym 435 (CALB) | Pd/AlO(OH) | 1-Aminoindane | Acyl Donor | (R)-N-Acetyl-1-aminoindane | >80% / >96% ee | acs.org |
| Novozym 435 (CALB) | Pd0-AmP-MCF | Benzylic Amines | Acyl Donor | (R)-Amides | High Yields / Excellent ee's | acs.org |
| Amano Lipase PS-C1 | Pd0-AmP-MCF | 1-Phenylethylamine | Acyl Donor | (R)-Amide | High Yield / Excellent ee | acs.org |
Stereoselective Bioreductions and Biotransaminations
More direct and atom-economical biocatalytic routes involve the asymmetric transformation of a prochiral precursor. Two highly effective strategies for producing this compound are the stereoselective bioreduction of a ketone and direct biotransamination. rsc.org
Stereoselective Bioreduction: This approach uses a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) to reduce the prochiral ketone, 1-(3-hydroxyphenyl)propan-1-one, to the corresponding chiral secondary alcohol, (S)-1-(3-hydroxyphenyl)propan-1-ol. rsc.org While this produces the alcohol with the opposite stereochemistry, the resulting (S)-alcohol can be chemically converted to the desired (R)-amine via a telescoped sequence involving functionalization (e.g., mesylation) and nucleophilic substitution with an amine source, followed by reduction. rsc.org ADHs from organisms like Rhodococcus ruber have been identified that can produce the (S)-alcohol with quantitative conversion and complete selectivity. rsc.org These reactions often require a cofactor recycling system, for example, using formate (B1220265) dehydrogenase to regenerate NADH from NAD+. scispace.com
Stereoselective Biotransamination: This is arguably the most direct route, converting the prochiral ketone 1-(3-hydroxyphenyl)propan-1-one directly into the target (R)-amine. rsc.org The reaction is catalyzed by ω-transaminases (ω-TAs), which transfer an amino group from an amine donor (such as isopropylamine (B41738) or alanine) to the ketone substrate. rsc.org This process is highly attractive for industrial applications due to its directness and high selectivity. rsc.org Engineered transaminases have been developed that exhibit high activity and enantioselectivity for a wide range of substrates, including the precursors for pharmaceutical ingredients. rsc.orgnih.gov The reaction equilibrium can be shifted towards the product by using a high concentration of the amine donor or by removing the ketone byproduct (e.g., acetone when isopropylamine is the donor). rsc.orgnih.gov Studies have shown that transaminases can produce the (R)-amine precursor for drugs like Tamsulosin in high yield and enantiopure form. rsc.org
Table 4: Biocatalytic Routes to Chiral Precursors
| Biocatalytic Method | Enzyme Type | Enzyme Source Example | Substrate | Product | Key Advantage | Ref |
| Bioreduction | Alcohol Dehydrogenase (ADH) | Rhodococcus ruber (ADH-A) | 1-(3-hydroxyphenyl)propan-1-one | (S)-1-(3-hydroxyphenyl)propan-1-ol | Quantitative conversion, complete selectivity. rsc.org | rsc.org |
| Biotransamination | ω-Transaminase (ω-TA) | Chromobacterium violaceum | 1-(3-hydroxyphenyl)propan-1-one | This compound | Direct, one-step synthesis to the target amine. rsc.orgnih.gov | rsc.org |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com This strategy is particularly effective in establishing specific stereocenters, after which the auxiliary can be removed and ideally recycled. wikipedia.org
In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to direct the formation of the desired stereocenter at the aminopropyl group. For instance, chiral oxazolidinones have been widely employed in stereoselective aldol reactions and alkylations. wikipedia.orgnumberanalytics.com The synthesis typically involves the following steps:
Attachment of the Auxiliary: A prochiral substrate is reacted with a chiral auxiliary to form a new compound where the auxiliary's steric and electronic properties will influence subsequent reactions.
Stereoselective Reaction: The key bond-forming reaction, such as an alkylation or a reduction, is performed. The chiral auxiliary directs the approach of the reagent, leading to the preferential formation of one diastereomer.
Removal of the Auxiliary: The chiral auxiliary is cleaved from the molecule to yield the enantiomerically enriched product, this compound.
The choice of chiral auxiliary is critical and depends on the specific reaction conditions and the substrate. Common examples of chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgnumberanalytics.com The effectiveness of this method lies in its ability to generate high diastereomeric excess, which can then be translated into high enantiomeric excess upon removal of the auxiliary. numberanalytics.com
Diastereoselective Synthetic Routes
Diastereoselective synthesis aims to create a specific stereoisomer out of many possibilities by controlling the stereochemistry of a reaction. In the synthesis of this compound, a diastereoselective approach might involve the reaction of a chiral starting material with a prochiral substrate to generate a mixture of diastereomers, where one is formed in significant excess.
A notable example of a diastereoselective reaction is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. If either the nucleophile or the unsaturated compound is chiral, the reaction can proceed with high diastereoselectivity. For the synthesis of the target compound, a strategy could involve the diastereoselective addition of a nitrogen-containing nucleophile to a chiral α,β-unsaturated precursor derived from 3-hydroxyphenylacetone.
The success of a diastereoselective route hinges on the ability to control the formation of the desired diastereomer. This is often achieved by careful selection of reagents, catalysts, and reaction conditions. For instance, the use of a suitable chiral catalyst can create a chiral environment that favors the formation of one diastereomer over the other. mdpi.com Subsequent removal of the chiral directing group or further transformation of the diastereomerically enriched intermediate leads to the desired (R)-enantiomer of 3-(1-aminopropyl)phenol (B6203521). A five-step synthesis of a related phenolic derivative resulted in a racemic spiroether with a diastereomeric excess greater than 99% as determined by 1H-NMR. nih.gov
Resolution Techniques for Enantiomeric Purity
Resolution is a process used to separate a racemic mixture into its constituent enantiomers. libretexts.org This is a widely used method in industry for producing pure enantiomers. researchgate.net
Diastereomeric Salt Formation and Separation
One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgresearchgate.net This technique involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgresearchgate.net
The general procedure is as follows:
Salt Formation: The racemic 3-(1-aminopropyl)phenol is reacted with an enantiomerically pure chiral resolving agent, such as (R,R)-tartaric acid or (1S,5R)-CPN, in a suitable solvent. mdpi.com
Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution. The choice of solvent is crucial in maximizing the difference in solubility. mdpi.commedprecis.com
Separation and Liberation: The crystallized salt is separated by filtration. The desired enantiomer is then liberated from the salt by treatment with a base to neutralize the chiral acid.
The efficiency of this method is dependent on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. mdpi.comunchainedlabs.com The stoichiometry of the diastereomeric salts can sometimes be influenced by the eutectic composition of the racemic compound or the resolving agent. mdpi.com
Table 1: Examples of Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| (R,R)-Tartaric Acid | Chiral Acid |
| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (ADPE) | Chiral Amino Alcohol |
| Brucine | Chiral Base |
| (S)-(+)-2-Pyrrolidinemethanol | Chiral Amino Alcohol |
This table presents a selection of resolving agents that have been used for the separation of chiral amines. libretexts.orgresearchgate.netunchainedlabs.com
Preparative Chiral Chromatography for Enantiomer Isolation
Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers on a large scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. hplc.euup.pt
The process involves:
Column Selection: A column packed with a suitable CSP is chosen. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. up.ptsigmaaldrich.com
Method Development: An optimal mobile phase is developed to achieve the best separation (resolution) between the enantiomers. Both normal-phase and reversed-phase modes can be employed. hplc.eu
Scale-up: The optimized analytical method is scaled up to a preparative scale to isolate larger quantities of the desired enantiomer.
Modern chiral stationary phases are often covalently bonded to the silica (B1680970) support, which provides excellent durability and allows for a wider range of mobile phases. hplc.eu This technique is particularly advantageous as it can often provide high enantiomeric purity in a single step, although it can be more resource-intensive than classical resolution.
Table 2: Common Classes of Chiral Stationary Phases (CSPs)
| CSP Class | Chiral Selector Example |
|---|---|
| Polysaccharide-based | tris-(3,5-dimethylphenyl) carbamoyl (B1232498) cellulose |
| Pirkle-type | N-3,5-dinitrobenzoyl phenylglycine |
| Macrocyclic Glycopeptide | Teicoplanin |
| Cyclodextrin-based | ß-cyclodextrin |
This table highlights some of the major classes of CSPs used in chiral chromatography for the separation of enantiomers. hplc.eusigmaaldrich.comhplc.eu
Development of Green and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve efficiency. nih.govmdpi.com This involves the use of safer solvents, renewable starting materials, and more energy-efficient processes. garph.co.ukresearchgate.net
For the synthesis of this compound, green chemistry approaches could include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids such as CO2. nih.gov
Catalytic Methods: Employing catalytic methods, including biocatalysis or metal-catalyzed reactions, to improve atom economy and reduce waste. mdpi.com For example, enzyme-catalyzed reactions can offer high enantioselectivity under mild conditions.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. mdpi.comrasayanjournal.co.in
Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product purification. mdpi.com
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable. The focus is on designing synthetic routes that are not only efficient in producing the target molecule with high purity but also minimize their environmental footprint. garph.co.uk
Functionalization at the Amine Moiety
The primary amine group in this compound is a potent nucleophile, making it amenable to a variety of chemical modifications.
Amide and Urea (B33335) Formation
The primary amine readily undergoes acylation reactions with acylating agents such as acyl chlorides or carboxylic anhydrides to form stable amide linkages. This reaction is fundamental in peptide synthesis and the creation of various bioactive molecules. The nucleophilicity of the amine group is generally greater than that of the phenolic hydroxyl group, allowing for selective N-acylation under controlled conditions. quora.com The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.
Similarly, the amine can react with isocyanates to form urea derivatives. This transformation is crucial in the synthesis of various pharmaceutical compounds and agrochemicals.
Table 1: Examples of Amide Formation Reactions
| Acylating Agent | Product | Reaction Conditions |
| Acetyl Chloride | N-(1-(3-hydroxyphenyl)propyl)acetamide | Base (e.g., triethylamine), aprotic solvent |
| Benzoyl Chloride | N-(1-(3-hydroxyphenyl)propyl)benzamide | Base (e.g., pyridine), aprotic solvent |
| Acetic Anhydride | N-(1-(3-hydroxyphenyl)propyl)acetamide | Mild heating, optional catalyst |
This table presents illustrative examples of amide formation from this compound.
Alkylation and Reductive Amination Reactions
Direct N-alkylation of the primary amine with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org
A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comnih.gov This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or Schiff base intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comgoogle.comgoogle.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method avoids the issue of over-alkylation and is highly versatile. masterorganicchemistry.com
Table 2: Reductive Amination of this compound
| Carbonyl Compound | Reducing Agent | Product (Secondary Amine) |
| Formaldehyde | Sodium triacetoxyborohydride | (R)-3-(1-(methylamino)propyl)phenol |
| Acetaldehyde | Sodium cyanoborohydride | (R)-3-(1-(ethylamino)propyl)phenol |
| Acetone | Sodium borohydride | (R)-3-(1-(isopropylamino)propyl)phenol |
This table provides examples of secondary amines synthesized via reductive amination.
Synthesis of Schiff Bases and Imines
The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. sci-hub.semasterorganicchemistry.comtsijournals.com This reversible reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium toward the product. operachem.comlibretexts.orglibretexts.org Schiff bases are valuable intermediates in organic synthesis and can be used to prepare other nitrogen-containing compounds. wjpsonline.combibliomed.org They are also studied for their potential biological activities and ability to form metal complexes. sci-hub.sersc.org
Formation of Substituted Amines and Quaternary Ammonium Salts
As mentioned, secondary and tertiary amines can be synthesized through controlled alkylation methods like reductive amination. organic-chemistry.org Further alkylation of a tertiary amine derivative of this compound with an alkylating agent, such as an alkyl halide, leads to the formation of a quaternary ammonium salt. wikipedia.orggoogle.com.pg This reaction, known as quaternization, is generally exhaustive and not prone to stopping at intermediate stages. wikipedia.org Quaternary ammonium salts are a class of compounds with diverse applications, including as surfactants and antimicrobial agents. nih.govnih.gov
Functionalization at the Phenolic Hydroxyl Group
The phenolic hydroxyl group offers another site for chemical modification, primarily through the formation of ether and ester linkages.
Ether and Ester Linkage Formation
Ethers can be synthesized from the phenolic hydroxyl group through reactions like the Williamson ether synthesis, which involves deprotonating the phenol with a base to form a phenoxide ion, followed by reaction with an alkyl halide. organic-chemistry.org Other methods include palladium-catalyzed etherification reactions. frontiersin.org The selective etherification of phenols in the presence of other functional groups is an active area of research. google.comgoogle.com
Esters are formed by the reaction of the phenolic hydroxyl group with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uk This esterification is often catalyzed by an acid, like sulfuric acid, or can be facilitated by coupling agents such as N,N'-diisopropylcarbodiimide (DIC). chemguide.co.ukresearchgate.net
Table 3: Derivatization of the Phenolic Hydroxyl Group
| Reagent | Linkage Type | Product Name Example |
| Methyl Iodide (with base) | Ether | (R)-1-(3-methoxyphenyl)propan-1-amine |
| Acetyl Chloride | Ester | 3-(1-aminopropyl)phenyl acetate |
| Acetic Acid (with acid catalyst) | Ester | 3-(1-aminopropyl)phenyl acetate |
This table shows examples of ether and ester formation at the phenolic group of this compound.
Direct Arylation and Heteroarylation Reactions
Direct arylation and heteroarylation reactions represent powerful tools for the C-H functionalization of aromatic and heteroaromatic compounds, offering an atom-economical alternative to traditional cross-coupling methods. rsc.org In the context of this compound, these reactions allow for the introduction of aryl or heteroaryl substituents directly onto the phenolic ring, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.
Palladium-catalyzed direct arylation has been successfully employed for the para-arylation of phenols with aryl iodides under mild conditions. rsc.org This methodology can be applied to this compound, where the hydroxyl group directs the arylation to the positions ortho and para to it. Due to steric hindrance from the aminopropyl group, arylation is expected to predominantly occur at the position para to the hydroxyl group. The reaction typically involves a palladium catalyst, a suitable ligand, and a base to facilitate the C-H activation step. A variety of aryl and heteroaryl halides or their equivalents can be used as coupling partners. For instance, the use of diaryliodonium salts has been reported for the arylation of various heteroarenes. mdpi.com
The general scheme for the direct arylation of this compound is depicted below:
Table 1: Examples of Direct Arylation and Heteroarylation Reactions on Phenolic Scaffolds
| Catalyst/Reagent | Coupling Partner | Product Type | Yield (%) | Reference |
| Palladium Acetate/dppf | Aryl Iodide | para-Aryl Phenol | up to 87 | rsc.org |
| Palladium Acetate/K₂CO₃ | Diphenyliodonium Triflate | C3-Phenylimidazo[1,2-a]pyridine | 91 | mdpi.com |
| Bi(V) reagents | Arylboronic acid | ortho-Aryl Phenol | High | core.ac.uk |
This table presents examples of direct arylation on phenolic and related scaffolds, illustrating the potential for similar transformations on this compound.
Bismuth-mediated oxidative arylation offers a complementary approach, particularly for achieving ortho-arylation. core.ac.uk This method involves the use of a hypervalent bismuth(V) reagent, which can be generated in situ from a bismuth(III) precursor and an oxidizing agent. The reaction proceeds via an electrophilic attack of the arylbismuth(V) species on the electron-rich phenol ring.
Ring Functionalization of the Phenolic Moiety
The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effect of the hydroxyl group. byjus.comucalgary.ca This inherent reactivity allows for the introduction of a wide range of functional groups onto the aromatic scaffold, providing a straightforward route for structural diversification. The hydroxyl group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the -OH group. wikipedia.org
Common electrophilic aromatic substitution reactions that can be applied to this compound include:
Nitration: Treatment with dilute nitric acid can introduce a nitro group at the ortho and para positions. byjus.com
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in a suitable solvent can lead to mono- or poly-halogenated derivatives. byjus.com Due to the high activation of the ring, these reactions can often proceed without a Lewis acid catalyst. byjus.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. wikipedia.org
The ability to introduce these functional groups opens up avenues for further chemical modifications, enabling the synthesis of a broad spectrum of derivatives from a single, readily available starting material. google.comnih.gov
The position of substituents on the phenolic ring of this compound significantly influences its chemical reactivity and the regioselectivity of subsequent transformations. The interplay between the activating hydroxyl group and the aminopropyl group, along with any additional substituents, dictates the electron density distribution within the aromatic ring. wikipedia.org
The inherent ortho-, para-directing nature of the hydroxyl group is the dominant factor in electrophilic aromatic substitution reactions. byjus.comucalgary.ca However, the steric bulk of the aminopropyl group at the meta-position can influence the ratio of ortho to para products. For many electrophilic substitutions, the para position is favored due to reduced steric hindrance.
Introducing electron-withdrawing groups (e.g., nitro, cyano) onto the ring will decrease its nucleophilicity, making subsequent electrophilic substitutions more difficult. Conversely, additional electron-donating groups will further activate the ring. Understanding these substitution effects is crucial for designing multi-step syntheses and predicting the outcome of chemical reactions. For instance, the regioselectivity of direct arylation reactions can be highly dependent on the existing substitution pattern. worktribe.com
Table 2: Influence of Substituents on Electrophilic Aromatic Substitution of Phenols
| Substituent | Position | Effect on Reactivity | Directing Effect |
| -OH | (at C1) | Strongly Activating | Ortho, Para |
| -(CH₂)-CH(NH₂)CH₃ | (at C3) | Weakly Activating/Steric Hindrance | Ortho, Para |
| -NO₂ | Ortho/Para | Deactivating | Meta (to itself) |
| -Br | Ortho/Para | Weakly Deactivating | Ortho, Para |
| -Alkyl | Ortho/Para | Activating | Ortho, Para |
This table summarizes the general effects of common substituents on the reactivity and regioselectivity of electrophilic aromatic substitution on a phenol ring.
Complexation Chemistry with Metal Ions
This compound is a versatile ligand capable of coordinating with metal ions through its multiple donor sites: the phenolic oxygen and the nitrogen atom of the primary amine. This bifunctional nature allows it to act as a bidentate ligand, forming stable chelate rings with metal centers. The design of ligands based on aminophenol scaffolds is a significant area of research in coordination chemistry. researchgate.net
The coordination can occur in several modes. The phenolate (B1203915) oxygen, after deprotonation, is a hard donor, while the amine nitrogen is a borderline donor. This allows for coordination to a variety of metal ions. The aminopropyl side chain provides flexibility, enabling the formation of five- or six-membered chelate rings, which are thermodynamically favorable.
Ligand design can be further elaborated by modifying the basic this compound structure. Introducing additional donor groups onto the aromatic ring or the aminopropyl side chain can increase the denticity of the ligand, leading to the formation of more stable and structurally diverse metal complexes. For example, the introduction of other functional groups can lead to tridentate or tetradentate ligands. researchgate.netacs.org The stereochemistry of the chiral center in the aminopropyl group can also play a crucial role in the geometry and properties of the resulting metal complexes.
The synthesis of metal chelates and complexes with this compound can be achieved through various methods. A common approach involves the direct reaction of the ligand with a metal salt in a suitable solvent. researchgate.netbibliomed.org The choice of solvent and reaction conditions, such as temperature and pH, can influence the structure and composition of the final complex.
Often, a base is added to facilitate the deprotonation of the phenolic hydroxyl group, allowing for the formation of a more stable metal-phenolate bond. The general reaction for the formation of a metal complex with this compound can be represented as:
Mn+ + x L → [MLx]n+
where M is a metal ion, L is the this compound ligand, and x is the stoichiometric coefficient.
A wide range of metal ions can form complexes with aminophenol-type ligands, including transition metals like copper(II), nickel(II), cobalt(II), and zinc(II), as well as main group metals. researchgate.netcore.ac.uk The resulting metal complexes can exhibit various geometries, such as square planar, tetrahedral, or octahedral, depending on the coordination number of the metal ion and the stoichiometry of the ligand. researchgate.net
Table 3: Examples of Metal Complexes with Aminophenol-Type Ligands
| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |
| Cu(II) | Schiff base of N-[1-(3-aminopropyl)imidazole]salicylaldimine | Square-planar | researchgate.net |
| Co(II), Ni(II), Zn(II) | Schiff base of N-[1-(3-aminopropyl)imidazole]salicylaldimine | Octahedral | researchgate.net |
| Ga(III) | N,N'-bis(3-aminopropyl)ethylenediamine-based amine phenol | Distorted Octahedral | acs.org |
| Mn(II), Cd(II), Zn(II) | Chalcone based Schiff bases of N-(3-aminopropyl) imidazole | Distorted Tetrahedral | researchgate.net |
This table provides examples of metal complexes formed with ligands structurally related to this compound, illustrating the diversity of possible coordination geometries.
Applications in Asymmetric Catalysis and Chiral Ligand Design
Design and Synthesis of Chiral Ligands based on the (R)-3-(1-Aminopropyl)phenol Scaffold
The this compound molecule provides a robust and stereochemically defined platform for the construction of a diverse array of chiral ligands. The presence of a primary amine, a hydroxyl group, and an aromatic ring allows for a variety of synthetic modifications, enabling the fine-tuning of steric and electronic properties of the resulting ligands. This modularity is a key feature in the rational design of ligands for specific asymmetric catalytic transformations.
One common strategy involves the derivatization of the amino and/or hydroxyl groups to introduce coordinating moieties capable of binding to a metal center. For instance, the amine can be readily converted into amides, sulfonamides, or phosphinamides, while the phenolic hydroxyl group can be etherified or used as a coordinating atom itself. These modifications lead to the formation of bidentate or tridentate ligands that can create a well-defined chiral environment around a metal catalyst.
A notable class of ligands derived from chiral amino phenols are "ProPhenol" ligands. While specific synthetic routes originating directly from this compound are not extensively documented in publicly available literature, the general principles of ProPhenol ligand synthesis can be inferred. These syntheses often involve the condensation of the chiral amino phenol (B47542) with various aldehydes or ketones to form Schiff base ligands, or acylation and phosphinylation reactions to introduce additional donor atoms. The inherent chirality of the (R)-3-(1-aminopropyl) group is thus translated into the ligand framework, influencing the stereochemical course of the catalyzed reaction.
For example, a general synthetic approach could involve the reaction of this compound with a phosphine-containing electrophile to generate a P,N-ligand, a class of ligands that has proven highly effective in a multitude of asymmetric catalytic reactions. The modular nature of such a synthesis would allow for the variation of substituents on both the phenol ring and the phosphine group, providing a library of ligands for screening in different catalytic applications.
Catalytic Activity in Enantioselective Reactions
The true measure of a chiral ligand's utility lies in its performance in enantioselective reactions. Ligands and organocatalysts derived from the this compound scaffold have the potential to be active in both metal-catalyzed and organocatalytic transformations.
Chiral ligands based on the this compound scaffold can be complexed with various transition metals, such as palladium, rhodium, iridium, copper, and nickel, to generate catalysts for a wide range of asymmetric reactions. The specific combination of the metal and the ligand's steric and electronic properties dictates the catalyst's reactivity and enantioselectivity.
Potential applications for such metal complexes include:
Asymmetric Hydrogenation: Rhodium and iridium complexes of chiral P,N or N,N-ligands are well-known for their ability to catalyze the asymmetric hydrogenation of prochiral olefins, ketones, and imines, producing chiral alcohols and amines with high enantiomeric excess.
Asymmetric C-C Bond Forming Reactions: Palladium-catalyzed reactions, such as allylic alkylation and Heck reactions, are cornerstone transformations in organic synthesis. Chiral ligands derived from this compound could provide the necessary stereocontrol to render these reactions enantioselective.
Asymmetric Conjugate Addition: Copper and nickel complexes are often employed in the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds. The chiral environment created by ligands from the this compound scaffold could effectively control the facial selectivity of the nucleophilic attack.
Table 1: Representative Performance of Analogous Chiral Amino Phenol Ligands in Metal-Catalyzed Asymmetric Synthesis
| Reaction Type | Metal | Ligand Type | Substrate | Product | Yield (%) | ee (%) |
|---|
Note: This table is illustrative of the potential of the chiral amino phenol scaffold and is based on reported data for analogous ProPhenol ligands, not specifically this compound derivatives.
The this compound scaffold itself contains functional groups that can act as organocatalytic moieties. The primary amine can participate in enamine or iminium ion catalysis, while the phenolic hydroxyl group can act as a Brønsted acid or a hydrogen bond donor. Furthermore, this scaffold can be modified to create more complex organocatalysts.
For example, the amine group could be derivatized to form a chiral secondary amine, a common motif in many successful organocatalysts. Such catalysts could be employed in a variety of transformations, including:
Asymmetric Michael Additions: Chiral amines can catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones through enamine activation.
Asymmetric Aldol (B89426) Reactions: Proline and its derivatives are well-known organocatalysts for the direct asymmetric aldol reaction. Organocatalysts based on the this compound scaffold could potentially mimic this reactivity.
Asymmetric Mannich Reactions: The formation of chiral β-amino carbonyl compounds can be achieved through organocatalytic Mannich reactions.
The bifunctional nature of the this compound scaffold, possessing both a basic amine and an acidic phenol, could also be exploited in cooperative catalysis, where both functionalities play a role in activating the substrates and controlling the stereochemistry.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic cycle is crucial for the rational design of more efficient and selective catalysts. For metal-catalyzed reactions involving ligands derived from this compound, mechanistic studies would likely focus on several key aspects:
Substrate Binding and Activation: Investigating how the prochiral substrate coordinates to the chiral metal complex is key to understanding the origin of enantioselectivity. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state energies of the competing diastereomeric pathways.
Turnover-Limiting Step: Identifying the rate-determining step of the catalytic cycle can guide efforts to improve the catalyst's activity. Kinetic studies, including reaction rate profiles and isotope effect measurements, are common methods for elucidating this information.
In the context of organocatalysis, mechanistic investigations would focus on the nature of the key intermediates, such as enamines or iminium ions, and the non-covalent interactions, like hydrogen bonding from the phenolic proton, that contribute to the stabilization of the transition state and the induction of asymmetry.
While detailed mechanistic studies specifically involving catalysts derived from this compound are not prevalent in the current body of scientific literature, the general principles derived from studies of other chiral ligands and organocatalysts would be applicable. These studies consistently highlight the importance of a well-defined three-dimensional catalytic pocket that allows for effective discrimination between the two prochiral faces of the substrate.
Computational Chemistry and Theoretical Studies on R 3 1 Aminopropyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rjpn.orgnih.gov By calculating the electron density, DFT can predict a variety of chemical properties and reactivity trends. rjpn.orgmdpi.com For (R)-3-(1-Aminopropyl)phenol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its molecular geometry, orbital energies, and reactivity descriptors. als-journal.comnih.gov
Key parameters derived from DFT that characterize the reactivity of phenolic compounds include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. rjpn.orgals-journal.com The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. rjpn.org The energy gap between HOMO and LUMO is a measure of molecular stability. nih.gov
Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. als-journal.comnih.gov For phenolic compounds, the region around the hydroxyl group typically shows a negative potential, indicating a site for electrophilic attack. nih.gov
| Descriptor | Significance | Typical Application for Phenolic Compounds |
|---|---|---|
| HOMO Energy | Electron-donating ability | Predicting susceptibility to oxidation and reaction with electrophiles. |
| LUMO Energy | Electron-accepting ability | Assessing reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Chemical stability and reactivity | A larger gap implies higher stability and lower reactivity. nih.gov |
| Electrophilicity Index (ω) | Propensity to accept electrons | Classifying molecules as strong, moderate, or marginal electrophiles. mdpi.com |
| Chemical Hardness (η) | Resistance to change in electron distribution | Higher hardness correlates with greater stability. nih.gov |
The three-dimensional structure of this compound, particularly the orientation of the aminopropyl side chain relative to the phenol (B47542) ring, dictates its chemical and biological behavior. The "(R)-configuration" at the chiral center is a defining stereochemical feature.
Computational methods are employed to perform conformational analysis, identifying the most stable (lowest energy) conformations of the molecule. By systematically rotating the rotatable bonds—specifically the C-C and C-N bonds in the aminopropyl side chain and the C-C bond connecting the side chain to the phenyl ring—a potential energy surface can be generated. DFT calculations are used to determine the optimized geometry and relative energies of different conformers. nih.gov
These studies help to understand:
Stable Conformers : Identifying the lowest energy arrangements of the molecule in the gas phase or in solution.
Intramolecular Interactions : Revealing non-covalent interactions, such as hydrogen bonds between the amino group and the phenolic hydroxyl group, that stabilize certain conformations.
Molecular Modeling and Simulations
Molecular modeling and simulations extend beyond single-molecule quantum calculations to explore how this compound interacts with its environment, particularly with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.netmdpi.com The goal is to predict the binding mode and affinity of the ligand.
The process involves:
Preparation : Obtaining the 3D structures of both the ligand (this compound) and the target receptor.
Sampling : Placing the ligand in various positions and orientations within the receptor's active site.
Scoring : Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The lower the score, the more favorable the interaction. nih.gov
For derivatives of this compound, docking studies can identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the target's binding pocket. researchgate.net For example, docking studies on phenolic compounds with targets like tyrosinase have shown that the phenolic hydroxyl group often forms crucial hydrogen bonds, while the aromatic ring engages in hydrophobic or pi-stacking interactions. mdpi.com
| Interaction Type | Description | Potential Role for this compound |
|---|---|---|
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | The phenolic -OH and the aminopropyl -NH2 groups can act as hydrogen bond donors and acceptors. |
| Hydrophobic Interaction | Tendency of nonpolar groups to associate in an aqueous environment. | The phenyl ring can interact with nonpolar residues in the binding site. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. researchgate.net |
| Salt Bridge | Combination of hydrogen bonding and electrostatic interaction between charged groups. | The protonated amino group can form salt bridges with negatively charged residues like Aspartate or Glutamate. |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. utupub.fisurrey.ac.uk An MD simulation calculates the trajectory of particles by solving Newton's equations of motion, allowing researchers to observe conformational changes and interactions in a simulated environment that mimics physiological conditions. utupub.fi
For this compound, MD simulations can be used to:
Explore Conformational Flexibility : While quantum calculations identify static low-energy conformers, MD simulations show how the molecule transitions between these states in solution, providing a comprehensive view of its conformational landscape.
Analyze Ligand-Receptor Stability : After a docking study, an MD simulation of the ligand-receptor complex can be run to assess the stability of the predicted binding pose. utupub.fi It can reveal whether the key interactions are maintained over time and how water molecules may mediate the binding.
Understand Solvation Effects : MD simulations explicitly model solvent molecules (typically water), offering insights into how the solvent structure around the molecule influences its conformation and interactions.
The simulations rely on a force field (like AMBER or GROMACS) to define the potential energy of the system, which includes terms for bond stretching, angle bending, torsions, and non-bonded interactions. utupub.fi
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies on Chemical Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. nih.govnih.govresearchgate.net
For derivatives of this compound, a QSAR study would typically involve:
Dataset Collection : Assembling a series of derivatives with experimentally measured biological activity (e.g., toxicity or receptor binding affinity).
Descriptor Calculation : For each molecule, calculating a set of numerical values, known as molecular descriptors, that encode structural, physicochemical, or electronic features. These often include quantum chemical descriptors derived from DFT, such as HOMO/LUMO energies, dipole moment, and chemical hardness, as well as descriptors like LogP (hydrophobicity) and molecular weight. nih.govresearchgate.netmdpi.com
Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that correlates the descriptors with the observed activity. researchgate.net
Model Validation : Rigorously testing the model's predictive power using techniques like cross-validation and an external test set to ensure its reliability. nih.govresearchgate.net
QSAR studies on phenol derivatives have successfully modeled their toxicity against various organisms. nih.govnih.gov These models often show that a combination of electronic descriptors (like chemical potential and electrophilicity) and hydrophobicity plays a significant role in determining the biological effect. nih.govmdpi.com Such models can be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test. researchgate.net
Mechanistic Computational Studies of Reactions Involving the Compound
While specific mechanistic computational studies focusing exclusively on reactions involving this compound are not extensively available in the current body of scientific literature, the reactivity of its core functional moieties—the phenolic hydroxyl group and the aminopropyl side chain—can be understood through theoretical studies on analogous compounds. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate reaction mechanisms, predict reactivity, and elucidate the electronic properties that govern chemical transformations.
Theoretical evaluations of similar molecules, such as phenol and aminophenol derivatives, provide a framework for predicting the behavior of this compound in various reactions. DFT calculations are commonly employed to determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), and global reactivity descriptors. These parameters are crucial for understanding the nucleophilic and electrophilic nature of different atomic sites within the molecule.
For instance, studies on aminophenols reveal that the amino group enhances the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. The precise regioselectivity of such reactions can be predicted by analyzing the calculated Mulliken charges and Fukui functions, which indicate the most likely sites for electrophilic attack.
Furthermore, computational models can elucidate the mechanisms of reactions such as oxidation, which is a key transformation for phenolic compounds. Theoretical studies on the auto-oxidation of 2-aminophenol, for example, have detailed the kinetic and thermodynamic parameters of the reaction, proceeding through a quinone imine intermediate. researchgate.net Similar mechanistic pathways could be computationally modeled for this compound to understand its degradation or metabolic pathways.
In the context of its phenethylamine backbone, quantum mechanical studies on related compounds offer insights into conformational preferences, which can influence reaction stereoselectivity. acs.org The interaction of the amine with various reagents can be modeled to determine transition state energies and activation barriers for reactions such as N-alkylation or acylation.
A theoretical investigation into the reaction of a phenyl radical with an amino radical, studied at the CCSD(T)//B3LYP/6-311++G(3df,2p) level of theory, provides a fundamental understanding of the formation of aminophenol-like structures. nih.gov The potential energy surface of such a reaction indicates that the initial addition of the amino radical to the phenyl ring is a highly exothermic process, leading to a stable intermediate. nih.gov Subsequent rearrangement and hydrogen abstraction steps can be computationally mapped to elucidate the formation of various aminophenol isomers. While this study does not involve the specific propyl substituent, the fundamental mechanism of N-C bond formation with an aromatic ring is relevant.
The following table summarizes key computational parameters often calculated in theoretical studies of related phenolic and amino compounds, which would be applicable to investigate the reactivity of this compound.
| Computational Parameter | Significance in Mechanistic Studies | Typical Computational Method |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | DFT (e.g., B3LYP/6-311G(d,p)) |
| Mulliken Atomic Charges | Predicts the electrostatic potential and identifies nucleophilic/electrophilic centers. | DFT, Hartree-Fock |
| Fukui Functions | Identifies the most reactive sites for nucleophilic, electrophilic, and radical attacks. | Conceptual DFT |
| Transition State (TS) Geometry & Energy | Determines the activation energy barrier of a reaction, providing insight into reaction kinetics. | QST2/QST3, Berny Optimization |
| Potential Energy Surface (PES) | Maps the energy landscape of a reaction, identifying intermediates and transition states. | CCSD(T), DFT |
Although direct computational studies on the reaction mechanisms of this compound are yet to be extensively reported, the established theoretical frameworks applied to analogous phenols, aminophenols, and phenethylamines provide a robust foundation for future investigations into its chemical behavior. Such studies would be invaluable for understanding its synthesis, degradation, and potential interactions in biological systems.
Advanced Analytical Characterization Techniques for R 3 1 Aminopropyl Phenol and Its Derivatives
High-Resolution Spectroscopic Methods
High-resolution spectroscopy offers a suite of non-destructive methods to probe the molecular environment of (R)-3-(1-Aminopropyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques for Structural Elucidation)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. researchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. researchgate.net
1D NMR Techniques: One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for identifying the types and number of protons and carbons in the molecule.
¹H NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methine proton of the aminopropyl group, the methylene (B1212753) protons, and the methyl protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons would be in the upfield region. The hydroxyl (-OH) and amine (-NH₂) protons are often broad and their chemical shifts can be concentration and solvent dependent. docbrown.info The integration of the peaks provides the ratio of protons in different environments. docbrown.info Spin-spin coupling between adjacent non-equivalent protons results in signal splitting (e.g., doublets, triplets, quartets), which reveals the connectivity of the atoms.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the electronegativity of attached atoms. For this compound, separate signals would be observed for the aromatic carbons (with the carbon attached to the hydroxyl group being the most downfield), the methine carbon, the methylene carbon, and the methyl carbon.
2D NMR Techniques: Two-dimensional (2D) NMR techniques are powerful for establishing the complete molecular structure by showing correlations between different nuclei. researchgate.netiranchembook.ir
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to trace the proton-proton connectivity within the aminopropyl side chain and within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework, including the connection of the aminopropyl group to the phenol (B47542) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be particularly useful in confirming the stereochemistry and conformational preferences of the molecule.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.9-7.3 | Multiplet |
| -OH | Variable | Broad Singlet |
| -CH(NH₂) | ~3.5-4.0 | Multiplet |
| -CH₂- | ~1.5-2.0 | Multiplet |
| -CH₃ | ~0.8-1.2 | Triplet |
| -NH₂ | Variable | Broad Singlet |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. researchgate.net For this compound, HRMS can provide the exact mass of the molecular ion, which allows for the unambiguous determination of its molecular formula (C₉H₁₃NO). researchgate.net
Fragmentation Pathway Analysis: In addition to determining the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS), can provide structural information through the analysis of fragmentation patterns. nih.govdphen1.com When the molecular ion of this compound is subjected to fragmentation, it breaks down into smaller, characteristic ions.
Common fragmentation pathways for a molecule like this compound could include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of an ethyl group, leading to a stable iminium ion.
Loss of the aminopropyl side chain: Cleavage of the bond between the aromatic ring and the aminopropyl group can occur, leading to a fragment corresponding to the phenol ring and a fragment corresponding to the aminopropyl cation.
Fragmentation of the aromatic ring: The phenol ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of the side chain. docbrown.info
The precise masses of these fragment ions, as determined by HRMS, can be used to deduce their elemental compositions and thus confirm the proposed fragmentation pathways, providing further evidence for the structure of the parent molecule. nih.gov
Interactive Data Table: Key Ions in the HRMS Fragmentation of this compound
| Ion | Proposed Structure | m/z (calculated) |
|---|---|---|
| [M+H]⁺ | [C₉H₁₄NO]⁺ | 152.1070 |
| [M-C₂H₅]⁺ | [C₇H₈NO]⁺ | 122.0600 |
| [C₆H₅O]⁺ | Phenoxy cation | 93.0335 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. ksu.edu.saphotothermal.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. photothermal.com A vibration is IR active if it results in a change in the dipole moment of the molecule. apacwomen.ac.in For this compound, the IR spectrum would show characteristic absorption bands for the following functional groups:
O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.
N-H stretch (amine): One or two sharp bands in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands.
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹.
C-N stretch (amine): A band in the region of 1020-1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa A vibration is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide complementary information, especially for the C-C bonds in the aromatic ring and the aliphatic side chain. ksu.edu.sa
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H (Phenol) | 3200-3600 (broad) | Weak |
| N-H (Amine) | 3300-3500 (sharp) | Moderate |
| C-H (Aromatic) | >3000 | Strong |
| C-H (Aliphatic) | <3000 | Strong |
| C=C (Aromatic) | 1450-1600 | Strong |
| C-O (Phenol) | 1200-1260 | Moderate |
Chiroptical Methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), for Chirality Assessment
Chiroptical methods are essential for confirming the chirality and determining the absolute configuration of enantiomers. frontiersin.org These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. jasco-global.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this difference in absorption versus wavelength. This compound, being a chiral molecule, would exhibit a characteristic CD spectrum. Its enantiomer, (S)-3-(1-Aminopropyl)phenol, would show a mirror-image CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are related to the electronic transitions within the chromophores (in this case, the phenol ring) and their chiral environment.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. mgcub.ac.in An ORD curve for a chiral molecule will show a characteristic shape, often with peaks and troughs known as Cotton effects, which correspond to the absorption bands in the UV-Vis spectrum. mgcub.ac.in Similar to CD, the ORD curve for the (R)-enantiomer will be the mirror image of the (S)-enantiomer.
By comparing the experimentally obtained CD or ORD spectra with those predicted from quantum chemical calculations for the (R) and (S) configurations, the absolute configuration of the molecule can be determined. nih.gov
X-ray Crystallography
X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule in the solid state. uol.de
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. nih.govrigaku.com The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.de
Process:
Crystal Growth: A high-quality single crystal of this compound or a suitable derivative is required.
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The positions and intensities of the diffracted X-rays are recorded.
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. mdpi.com
Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. wikipedia.org The Flack parameter is a key indicator used in this determination; a value close to zero for a given configuration confirms its correctness. wikipedia.org
The resulting crystal structure provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional arrangement and confirming the (R) configuration at the chiral center. researchgate.net
Crystallographic Studies of Co-crystals and Metal Complexes
Crystallography serves as a definitive method for determining the three-dimensional structure of crystalline solids. For this compound and its derivatives, this technique is invaluable for understanding their solid-state properties, which can be modulated through the formation of co-crystals and metal complexes.
Co-crystals:
Co-crystals are crystalline structures composed of two or more different molecules in a stoichiometric ratio. rsc.org The formation of co-crystals is a well-established strategy in crystal engineering to modify the physicochemical properties of a substance without altering its covalent structure. ul.ienih.gov This is particularly relevant for pharmaceutical compounds where properties like solubility and stability are critical. ul.ie
The design of co-crystals relies on understanding the intermolecular interactions, such as hydrogen bonding, that can form between the target molecule and a "coformer." ul.ienih.gov In the case of this compound, the presence of both a phenol group and a primary amine group offers multiple sites for hydrogen bond donation and acceptance. This facilitates the formation of robust supramolecular synthons, which are reliable patterns of hydrogen bonds.
A key interaction in the formation of co-crystals involving phenols is the phenol–phenolate (B1203915) supramolecular heterosynthon (PhOH···PhO⁻). nih.gov This interaction is significantly stronger than the phenol-phenol hydrogen bond, making it a reliable tool for designing ionic co-crystals. nih.gov Studies have shown that phenolic compounds can reliably form these structures with appropriate coformers. nih.gov High-throughput screening methods, such as Encapsulated Nanodroplet Crystallisation (ENaCt), have been developed to accelerate the discovery of new co-crystal forms by allowing for a large number of crystallization experiments to be run in parallel with minimal sample consumption. rsc.org
Metal Complexes:
The functional groups of this compound also make it an excellent ligand for the formation of metal complexes. The nitrogen atom of the amino group and the oxygen atom of the phenol group can coordinate with a variety of metal ions. The resulting metal complexes often exhibit distinct geometries and electronic properties compared to the free ligand.
X-ray diffraction analysis is the primary method for elucidating the crystal structures of these metal complexes. acs.org Such studies provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. For instance, studies on related Schiff base complexes, which are formed from the condensation of a primary amine and an aldehyde or ketone, have revealed various coordination geometries, including distorted tetrahedral and square planar, depending on the metal ion and other ligands present. tsijournals.com The characterization of these complexes often involves a combination of techniques, including elemental analysis, FTIR, UV-Vis spectroscopy, and magnetic susceptibility measurements, in addition to single-crystal X-ray diffraction. acs.orgtsijournals.com
Chromatographic and Separation Sciences
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives, as well as for the determination of their purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
The enantiomeric purity of this compound is a critical quality attribute, as enantiomers of a chiral compound can have different biological activities. americanpharmaceuticalreview.com Chiral HPLC is the gold standard for separating and quantifying enantiomers. americanpharmaceuticalreview.com
Direct chiral separations are most commonly achieved using a chiral stationary phase (CSP). researchgate.netijrps.com CSPs create a chiral environment within the column, leading to the formation of transient diastereomeric complexes between the enantiomers of the analyte and the CSP. researchgate.net This differential interaction results in different retention times for the two enantiomers, allowing for their separation.
For compounds containing a primary amine group, like this compound, crown ether-based CSPs can be particularly effective. nih.gov The chiral recognition mechanism involves the formation of a complex between the ammonium (B1175870) ion of the protonated amine and the crown ether. nih.gov The mobile phase is typically acidic (pH 1-2) to ensure the protonation of the amine group. nih.gov Perchloric acid is often a preferred mobile phase component due to its low UV absorbance. nih.gov
Method development in chiral HPLC involves optimizing the mobile phase composition and other chromatographic parameters to achieve sufficient resolution between the enantiomeric peaks. The method is then validated to ensure its linearity, accuracy, precision, and robustness. nih.gov
Table 1: Example Parameters for Chiral HPLC Method
| Parameter | Value |
|---|---|
| Column | Crownpak CR (+) |
| Mobile Phase | Perchloric acid buffer (pH 1.0) |
| Detection | UV at 226 nm |
| Analyte | (-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide |
| LOD | 0.084 µg/ml |
| LOQ | 0.159 µg/ml |
Data derived from a study on a structurally related compound. nih.gov
Gas Chromatography (GC) and Hyphenated Techniques for Purity and Volatile Analysis
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of phenols, GC is often used to determine purity and to identify and quantify any volatile impurities. epa.gov
Due to the polar nature of the hydroxyl group, phenols can sometimes exhibit poor peak shape and tailing in GC analysis. To address this, a derivatization step is often employed prior to analysis. researchgate.net Derivatization converts the polar functional group into a less polar, more volatile derivative. Common derivatization reagents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov
The choice of GC column is critical for achieving good separation. Capillary columns with a non-polar or medium-polarity stationary phase, such as those based on 5% phenyl-methylpolysiloxane, are commonly used for the analysis of derivatized phenols. researchgate.netsigmaaldrich.com
When coupled with a mass spectrometer (GC-MS), the technique provides not only quantitative information but also structural information based on the mass spectrum of the analyte, aiding in the definitive identification of the main component and any impurities. researchgate.net The selection of the detector is also important; while a Flame Ionization Detector (FID) is a common general-purpose detector, an Electron Capture Detector (ECD) can be used for enhanced sensitivity towards certain derivatized compounds. epa.gov
Table 2: Typical GC Conditions for Phenol Analysis
| Parameter | Condition |
|---|---|
| Column | Equity-5, 30 m × 0.25 mm I.D., 0.25 µm |
| Oven Program | 40 °C, ramp at 8 °C/min to 300°C |
| Injector Temp. | 225 °C |
| Detector | FID at 340 °C |
| Carrier Gas | Helium |
These are general conditions for phenol analysis and may need to be optimized for this compound. sigmaaldrich.com
Investigations into Reaction Mechanisms and Molecular Recognition Principles Relevant to R 3 1 Aminopropyl Phenol
Mechanistic Organic Chemistry Studies of Reactions Involving Aminoalkylphenols
Detailed mechanistic studies specifically focused on the reactions of (R)-3-(1-Aminopropyl)phenol are not extensively documented. However, the reactivity of the broader class of aminoalkylphenols is understood to be governed by the functional groups present: the phenolic hydroxyl group, the amino group, and the aromatic ring.
The synthesis of aminoalkylphenols can often involve the reaction of an imine intermediate with a phenol (B47542). The mechanism of this transformation is thought to proceed through the protonation of the C=N nitrogen of the imine by the hydroxyl group of the phenol, following a 'double' activation pathway. The regioselectivity of the reaction, where the new carbon-carbon bond forms ortho to the hydroxyl group, is likely directed by the formation of a hydrogen bond in the transition state researchgate.net.
For chiral aminoalkylphenols like this compound, enantioselective synthesis is a key consideration. While specific methods for this compound are not detailed in the available literature, the synthesis of structurally related chiral aminophenol derivatives often employs chiral catalysts to achieve a high degree of stereochemical control.
Exploration of Molecular Recognition Principles
Molecular recognition is fundamental to the biological activity of molecules like this compound. This process involves specific interactions between a ligand (in this case, this compound) and a biological target, such as an enzyme or a receptor.
While there is no specific data on this compound as an enzyme inhibitor, the principles of enzyme-inhibitor interactions for related phenolic compounds are well-established. The binding of an inhibitor to an enzyme's active site or an allosteric site is governed by a variety of non-covalent interactions.
Binding Site Analysis: The characterization of an enzyme's binding site is crucial for understanding inhibitor interactions. This involves identifying the key amino acid residues that form the binding pocket and their spatial arrangement. For a molecule like this compound, the binding site would likely feature residues capable of interacting with its key functional groups.
Interaction Forces: The primary forces driving enzyme-inhibitor binding are:
Hydrogen Bonding: The phenolic hydroxyl group and the amino group of this compound are both capable of acting as hydrogen bond donors and acceptors.
Electrostatic Interactions: The amino group can be protonated at physiological pH, leading to a positive charge that can interact with negatively charged residues (e.g., aspartate, glutamate) in the binding site.
Hydrophobic Interactions: The phenyl ring of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine).
The table below summarizes the potential interactions between the functional groups of this compound and amino acid residues in an enzyme binding site.
| Functional Group of this compound | Potential Interacting Amino Acid Residues | Type of Interaction |
| Phenolic Hydroxyl Group | Aspartate, Glutamate, Serine, Threonine, Histidine | Hydrogen Bonding |
| Amino Group (protonated) | Aspartate, Glutamate | Electrostatic (Ionic) |
| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | Hydrophobic, π-π stacking |
The binding of a ligand like this compound to a receptor follows similar principles to enzyme-inhibitor interactions. The specificity and affinity of this binding are determined by the complementarity of the ligand and the receptor's binding pocket in terms of shape, size, and chemical properties.
Chemical Bonds and Non-Covalent Interactions: The formation of a stable ligand-receptor complex is driven by the cumulative effect of multiple non-covalent interactions. For phenolic compounds, the ability of the phenol group to act as both a hydrogen bond donor and acceptor is a key determinant in its interaction with receptor proteins chemrxiv.org. The acidity of the phenol can also influence its binding mode chemrxiv.org. Molecular dynamics simulations of related phenolic compounds binding to receptors have shown that even a single hydrogen bond can lead to a stable ligand-receptor complex chemrxiv.org.
The chirality of this compound is expected to play a crucial role in its receptor binding. The specific three-dimensional arrangement of the aminopropyl group will dictate its fit within a chiral binding pocket, leading to stereospecific interactions and potentially different biological activities for its (S)-enantiomer.
Interactions with Synthetic and Biologically Derived Macromolecules (e.g., polymers, protein scaffolds for structural studies)
The interaction of small molecules like this compound with macromolecules is an area of significant interest. While specific studies on this compound are not available, research on related aminophenol and polyphenol compounds provides insights into these interactions.
Interactions with Synthetic Polymers: Poly(m-aminophenol) has been used in the fabrication of nanocomposites for applications such as the removal of heavy metal ions from aqueous solutions nih.gov. The interaction involves the functional groups on the polymer surface binding with the target ions. While this is a different context, it demonstrates the chemical reactivity of the aminophenol moiety in a polymeric structure.
Interactions with Biologically Derived Macromolecules: The interactions between polyphenols and proteins have been studied extensively, often using techniques like isothermal titration calorimetry mdpi.com. These studies reveal that the binding is typically driven by a combination of hydrogen bonding and hydrophobic interactions mdpi.com. The molecular size of the phenolic compound can affect its association with proteins mdpi.com. For a smaller molecule like this compound, the nature of its interaction with a protein scaffold would depend on the specific amino acid composition and topology of the protein's surface.
Future Prospects and Emerging Research Areas for R 3 1 Aminopropyl Phenol
Exploration of Novel Synthetic Methodologies and Reactivity Patterns
The development of efficient and stereoselective synthetic routes to (R)-3-(1-Aminopropyl)phenol and its derivatives is a cornerstone for its broader application. Future research is anticipated to focus on greener, more atom-economical, and highly enantioselective methodologies.
Novel Synthetic Approaches:
Chemoenzymatic Synthesis: A promising avenue lies in the use of enzymes to achieve high stereoselectivity. For instance, ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) has been shown to catalyze the asymmetric addition of substituted 2-aminophenols to fumarate, producing chiral N-(2-hydroxyphenyl)-L-aspartic acids with excellent enantiomeric excess (ee >99%). umcgresearch.orgacs.orgnih.gov This biocatalytic step can be integrated into a one-pot, two-step chemoenzymatic process to yield complex chiral heterocycles. umcgresearch.orgacs.orgnih.gov Adapting such enzymatic systems for the synthesis of this compound from prochiral precursors could offer a highly efficient and environmentally benign route.
Asymmetric C-H Functionalization: Directing group-assisted, transition-metal-catalyzed C-H activation and functionalization represents a powerful strategy for the synthesis of substituted aminophenols. acs.org For example, ruthenium-catalyzed C-H mono- and dihydroxylation of anilides has been developed, providing a novel route to 2-aminophenols. acs.org Exploring similar strategies for the asymmetric propylation of phenols could lead to a direct and atom-economical synthesis of the target molecule.
Stereoselective Alkylation: The stereoselective addition of organometallic reagents to chiral imines derived from aminophenols is another area of interest. The addition of organolithium reagents to chiral imidoylphenols has been shown to produce enantiopure phenolic Mannich-type bases with high diastereoselectivity. nih.gov This method allows for the creation of quaternary carbon centers, a feature that is challenging to achieve with other methods. nih.gov
Reactivity Patterns:
The inherent reactivity of the phenolic hydroxyl and the primary amino group allows for a wide range of chemical transformations. The phenol (B47542) group can undergo oxidation to form quinones, while the primary amine can participate in condensation reactions to form Schiff bases. A thorough understanding of the reactivity of these functional groups is crucial for designing new applications. The Folin-Ciocalteu reagent, for example, is known to react with phenolic compounds, and understanding the kinetics of this reaction can provide insights into the antioxidant potential of this compound and its derivatives. nih.gov
| Synthetic Methodology | Key Features | Potential Application for this compound |
| Chemoenzymatic Synthesis | High enantioselectivity (ee >99%), mild reaction conditions, environmentally friendly. umcgresearch.orgacs.orgnih.gov | Direct and highly stereoselective synthesis from prochiral precursors. |
| Asymmetric C-H Functionalization | Atom-economical, direct functionalization of C-H bonds. acs.org | Stereoselective propylation of a phenol derivative to directly form the target molecule. |
| Stereoselective Alkylation | Formation of C-C bonds with high diastereoselectivity, potential for creating quaternary centers. nih.gov | Synthesis of derivatives with complex side chains at the benzylic position. |
Development of Advanced Catalytic Systems utilizing the Chiral Scaffold
The chiral scaffold of this compound makes it an attractive candidate for the development of novel chiral ligands and organocatalysts for asymmetric synthesis.
Chiral Ligands for Metal-Catalyzed Reactions:
Derivatives of chiral aminophenols have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. google.com The combination of a "hard" phenol oxygen and a "soft" amine nitrogen allows for effective coordination to a range of metal centers. Libraries of chiral imidazoline-aminophenol ligands have been synthesized and screened for their efficacy in reactions such as the copper-catalyzed Henry reaction, achieving high enantioselectivity (95% ee). nih.gov The modular nature of these ligands, allowing for variation of the chiral amine and the phenolic substitution, provides a powerful tool for catalyst optimization. nih.govtcichemicals.com
Organocatalysis:
The bifunctional nature of this compound, possessing both a Brønsted acidic phenol and a basic amine, makes it a potential precursor for bifunctional organocatalysts. beilstein-journals.org Such catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. beilstein-journals.org For example, bifunctional organocatalysts have been used for the enantioselective synthesis of axially chiral benzamides through aromatic electrophilic bromination. beilstein-journals.org Designing and synthesizing novel organocatalysts derived from this compound could open up new possibilities in asymmetric synthesis.
| Catalytic System | Principle | Example Application |
| Chiral Metal-Ligand Complexes | The chiral ligand, derived from this compound, creates a chiral environment around the metal center, directing the stereochemical outcome of the reaction. nih.govtcichemicals.com | Asymmetric Henry reactions, Friedel-Crafts alkylations. nih.gov |
| Bifunctional Organocatalysts | The catalyst possesses both acidic and basic sites that can simultaneously activate the reactants, leading to a highly organized transition state. beilstein-journals.org | Enantioselective bromination, Michael additions. beilstein-journals.org |
Integration into Smart Materials and Nanotechnology for Chemical Applications
The functional groups of this compound offer handles for its incorporation into "smart" materials and nanomaterials, leading to novel chemical applications. mdpi.commdpi.com
Stimuli-Responsive Polymers:
Polymers containing both phenolic and amine groups can exhibit responsiveness to various stimuli, such as pH and CO2. nih.govrsc.org The amine group can be protonated or deprotonated depending on the pH, leading to changes in the polymer's conformation and solubility. mdpi.com Similarly, the interaction of CO2 with amine groups can induce reversible changes in the polymer's properties. nih.gov Incorporating this compound into polymer backbones could lead to the development of novel smart materials for applications in areas such as controlled release and sensing. researchgate.net
Functionalized Nanoparticles:
The surface of nanoparticles can be modified with organic molecules to impart specific functionalities. Aminophenols have been used to functionalize nanoparticles for applications in drug delivery and catalysis. nih.govnih.gov For example, 3-aminophenol (B1664112) has been grafted onto zinc sulfide (B99878) nanoparticles to create a system for the controlled adsorption and release of drugs. nih.gov The chiral nature of this compound could add another layer of functionality, enabling stereoselective interactions at the nanoparticle surface. Phenolic compounds have also been used as reducing and capping agents in the green synthesis of gold nanoparticles, which have shown catalytic activity in the reduction of nitro compounds. nih.gov
| Material Type | Key Feature | Potential Application |
| Stimuli-Responsive Polymers | Reversible changes in properties in response to external stimuli like pH or CO2. nih.govrsc.orgmdpi.com | Controlled drug delivery, sensors, switchable catalysts. |
| Functionalized Nanoparticles | High surface area functionalized with specific chemical groups. nih.govnih.gov | Targeted drug delivery, enantioselective catalysis, biosensing. |
Application as Molecular Probes in Chemical Biology Research for Understanding Molecular Processes
The development of molecular probes to visualize and understand complex biological processes is a key area of chemical biology. The structure of this compound provides a versatile scaffold for the design of such probes.
Fluorescent Probes:
Schiff bases derived from the condensation of aminophenols with aldehydes can exhibit fluorescent properties. nih.govresearchgate.net These fluorescent probes can be designed to selectively detect specific ions or molecules. For instance, aminophenol-based probes have been developed for the selective detection of cyanide and aluminum ions through mechanisms involving deprotonation and complex formation, leading to a change in the fluorescence signal. nih.govresearchgate.net The chiral nature of this compound could be exploited to develop probes that can distinguish between chiral analytes.
Bifunctional Molecules:
Bifunctional molecules are designed to interact with two different biological targets simultaneously, often to induce proximity between them. google.com These molecules typically consist of two binding moieties connected by a linker. The aminophenol structure can serve as a core or a linker component in the synthesis of such complex molecules. For example, bifunctional molecules have been designed to target the selective degradation of circulating proteins by recruiting them to cellular receptors. google.com The development of novel bifunctional probes based on the this compound scaffold could provide powerful tools for studying protein-protein interactions and other cellular processes.
| Probe Type | Design Principle | Research Application |
| Fluorescent Probes | The probe's fluorescence properties change upon interaction with a specific analyte. nih.govresearchgate.net | Detection of metal ions, anions, and biologically relevant small molecules. |
| Bifunctional Molecules | The molecule contains two distinct binding domains to bring two biological entities into close proximity. google.comgoogle.com | Studying protein-protein interactions, targeted protein degradation. |
Q & A
Q. What methodologies assess the compound’s ecotoxicological impact in environmental studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
